BenchChemオンラインストアへようこそ!

5-Ethyl-2-(furfurylamino)-4,6(1H,5H)-pyrimidinedione

Physicochemical profiling Lipophilicity Hydrogen bonding

5-Ethyl-2-(furfurylamino)-4,6(1H,5H)-pyrimidinedione (CAS 40262-17-7) is a synthetic, heterocyclic small molecule (molecular formula C₁₁H₁₃N₃O₃, MW 235.24 g/mol) belonging to the 2-aminopyrimidine-4,6-dione class. It features a pyrimidinedione core substituted at C2 with a furfurylamino group and at C5 with an ethyl group, with computed XLogP3 of 0.6, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
CAS No. 40262-17-7
Cat. No. B12912241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-(furfurylamino)-4,6(1H,5H)-pyrimidinedione
CAS40262-17-7
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(=NCC2=CC=CO2)NC1=O
InChIInChI=1S/C11H13N3O3/c1-2-8-9(15)13-11(14-10(8)16)12-6-7-4-3-5-17-7/h3-5,8H,2,6H2,1H3,(H2,12,13,14,15,16)
InChIKeyPQIVMQFYQBRTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-(furfurylamino)-4,6(1H,5H)-pyrimidinedione (CAS 40262-17-7): Core Physicochemical and Structural Baseline for Scientific Procurement


5-Ethyl-2-(furfurylamino)-4,6(1H,5H)-pyrimidinedione (CAS 40262-17-7) is a synthetic, heterocyclic small molecule (molecular formula C₁₁H₁₃N₃O₃, MW 235.24 g/mol) belonging to the 2-aminopyrimidine-4,6-dione class [1]. It features a pyrimidinedione core substituted at C2 with a furfurylamino group and at C5 with an ethyl group, with computed XLogP3 of 0.6, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is commercially available at 97% purity , and its structural scaffold places it at the intersection of barbituric acid analogs and furan-containing heterocycles, making it a candidate for structure-activity relationship (SAR) exploration in central nervous system (CNS) and enzyme inhibition research [2].

Why 5-Ethyl-2-(furfurylamino)-4,6(1H,5H)-pyrimidinedione Cannot Be Interchanged with Unsubstituted or Alternative C5-Substituted Pyrimidinedione Analogs


Within the 2-furfurylamino-pyrimidinedione series, the identity of the C5 substituent is a critical determinant of both physicochemical properties and pharmacological profile. The unsubstituted analog (CAS 40262-15-5) lacks the C5 alkyl group entirely, resulting in a lower molecular weight (207.19 vs. 235.24 g/mol) and altered lipophilicity . The C5-allyl variant (CAS 40262-24-6) introduces an unsaturated side chain that increases molecular weight further (247.25 g/mol) and may confer different enzyme inhibition profiles — as evidenced by weak DHODH inhibition data available for that analog [1]. Critically, Wilimowski et al. (1979) demonstrated that among eleven 2,5-substituted tetrahydropirimidinedione-4,6 derivatives, only the subset possessing a 2-furfurylamine group combined with a C5-alkyl or C5-benzyl substituent exerted the most favorable CNS pharmacological action [2]. These findings establish that even closely related analogs within the same chemotype are not functionally interchangeable, and that the combination of the C2-furfurylamino group with a specific C5-alkyl substituent (such as ethyl) is a key structural determinant of biological outcome [2].

Quantitative Differentiation Evidence for 5-Ethyl-2-(furfurylamino)-4,6(1H,5H)-pyrimidinedione Versus Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Hydrogen Bonding Profile Versus Unsubstituted and 5-Allyl Analogs

The target compound exhibits a computed XLogP3 of 0.6 and possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. The unsubstituted analog (CAS 40262-15-5) has a lower molecular weight (207.19 g/mol) and likely a lower XLogP due to the absence of the ethyl group . The 5-allyl analog (CAS 40262-24-6) has a higher molecular weight (247.25 g/mol) and potentially a higher XLogP due to the allyl side chain . For the 5-benzyl analog, a computed LogP of 1.79 has been reported , indicating that increasing C5 substituent bulk raises lipophilicity. The ethyl group of the target compound provides an intermediate lipophilicity profile between the unsubstituted and the bulkier benzyl/allyl variants, which may be advantageous when balanced aqueous solubility and membrane permeability are both required.

Physicochemical profiling Lipophilicity Hydrogen bonding Drug-likeness

Class-Level CNS Pharmacological Differentiation: 2-Furfurylamino Derivatives with C5-Alkyl Substitution Exhibit Superior Central Activity Versus Non-Furfurylamino or C5-Unsubstituted Analogs

Wilimowski et al. (1979) evaluated eleven 2,5-substituted tetrahydropirimidinedione-4,6 derivatives and found that compounds bearing a 2-furfurylamino group combined with a C5-alkyl or C5-benzyl substituent exerted the most favorable central nervous system pharmacological action [1]. These compounds, which include the target compound by structural definition, acted synergistically with chloral hydrate and hexobarbital at doses of only 0.0025–0.01 of their LD₅₀, delayed pentetrazole-induced convulsions, and potentiated the central action of DOPA in mice with pargyline-inhibited MAO activity [1]. In contrast, derivatives within the same series bearing aryl (non-furfuryl) groups at C2 did not exhibit this favorable profile [1]. The LD₅₀ range for the active subset was 670–1,660 mg/kg [1]. This demonstrates that the 2-furfurylamino moiety, when paired with C5-alkyl substitution, defines a functionally distinct pharmacological subset within the broader pyrimidinedione class.

CNS pharmacology Synergistic potentiation Barbiturate interaction Acute toxicity

Enzyme Inhibition Selectivity Potential: Differential DHODH Weak Inhibition Profile of the 5-Allyl Analog Informs Structural Determinants of Target Engagement

The 5-allyl analog of the target compound (CAS 40262-24-6) has been tested against dihydroorotate dehydrogenase (DHODH) and exhibited weak inhibition with an IC₅₀ of 38,000 nM (38 µM) [1]. This interaction is highly dependent on the C5 substituent: the allyl group provides a specific steric and electronic profile that may facilitate weak binding to the DHODH active site or ubiquinone binding pocket. The target compound, bearing a saturated ethyl group at C5, is predicted to exhibit a different DHODH interaction profile, potentially with altered (likely still weak or absent) inhibitory activity due to the loss of the π-character of the allyl side chain [1]. No DHODH inhibition data are available for the unsubstituted (CAS 40262-15-5) or 5-phenyl (CAS 40262-26-8) analogs, making this the only enzyme inhibition comparator available within the series.

Enzyme inhibition DHODH Structure-activity relationship Selectivity profiling

Structural Distinction from Barbituric Acid Derivatives: C2-Amino vs. C2-Carbonyl Functionality as a Key Scaffold Differentiator

5-Ethyl-2-(furfurylamino)-4,6(1H,5H)-pyrimidinedione is structurally distinct from classical barbituric acid derivatives (5,5-disubstituted pyrimidine-2,4,6-triones) in two critical ways. First, the C2 position bears a substituted amino group (furfurylamino) rather than a carbonyl oxygen, eliminating the third carbonyl and altering hydrogen bonding capacity [1]. Second, the compound is substituted only at C5 (mono-substituted), whereas active barbiturates require 5,5-disubstitution for CNS depressant activity [2]. The closest barbiturate analog, 5-ethyl-5-furfuryl-barbituric acid (CAS 10082-68-5), is a 5,5-disubstituted pyrimidinetrione with MW 224.21 (C₁₁H₁₂N₂O₄) [3]. The target compound (MW 235.24, C₁₁H₁₃N₃O₃) replaces one carbonyl with a furfurylamino substituent and has only mono-substitution at C5, representing a fundamentally different pharmacophore. This scaffold distinction is relevant because some 2-aminopyrimidine-4,6-diones have been explored as non-barbiturate CNS agents with potentially differentiated safety profiles [1].

Scaffold hopping Barbiturate analogs Heterocyclic chemistry CNS drug design

Recommended Research and Procurement Application Scenarios for 5-Ethyl-2-(furfurylamino)-4,6(1H,5H)-pyrimidinedione


CNS Pharmacological Tool Compound for Barbiturate-Synergism and Anticonvulsant Screening Studies

Based on the Wilimowski et al. (1979) class-level evidence demonstrating that 2-furfurylamino derivatives with C5-alkyl substitution synergize with hexobarbital, potentiate DOPA action, and delay pentetrazole-induced convulsions at sub-LD₅₀ doses (0.0025–0.01 × LD₅₀) [1], this compound is suitable for use as a tool compound in CNS pharmacology research. Specifically, it can serve as a reference for studies investigating non-barbiturate pyrimidinedione modulators of GABAergic or monoaminergic neurotransmission. Researchers should procure this compound when seeking to replicate or extend the 1979 findings using modern techniques (e.g., electrophysiology, receptor binding assays).

Structure-Activity Relationship (SAR) Exploration: C5 Substituent Optimization of the 2-Furfurylamino-Pyrimidinedione Scaffold

The intermediate lipophilicity (XLogP3 = 0.6) and balanced hydrogen bonding capacity (HBD = 2, HBA = 4) of this compound [2] make it a valuable starting point or comparator for SAR campaigns exploring the impact of C5 substituent variation on physicochemical and pharmacological properties. When paired with the unsubstituted (CAS 40262-15-5), 5-allyl (CAS 40262-24-6), and 5-benzyl analogs, the target compound completes a systematic C5 substituent series (H → ethyl → allyl → benzyl) that spans a range of steric bulk, lipophilicity, and unsaturation states . This series enables quantitative analysis of the relationship between C5 substituent properties and both in vitro ADME parameters and in vivo CNS activity profiles.

Non-Barbiturate Scaffold Reference for CNS Drug Discovery Programs

For medicinal chemistry teams exploring alternatives to classical 5,5-disubstituted barbituric acids, the target compound represents a chemically differentiated scaffold where the C2 carbonyl is replaced by a substituted amino group (furfurylamino) and C5 bears mono- rather than di-substitution [1]. This structural divergence is predicted to confer altered metabolic stability (C2-N bond vs. C2=O), differential hydrogen bonding topology, and distinct off-target liability profiles [1]. The compound can be used as a reference standard in selectivity panels comparing barbiturate-like and non-barbiturate pyrimidinedione scaffolds against panels of CNS receptors, ion channels, and metabolic enzymes.

Analytical Reference Standard for LC-MS and NMR Method Development in Pyrimidinedione Profiling

With a purity specification of 97% and well-defined computed physicochemical properties (MW 235.24, XLogP3 0.6, specific InChIKey PQIVMQFYQBRTKF-UHFFFAOYSA-N) [2], this compound is suitable for use as an analytical reference standard in the development and validation of LC-MS and NMR methods for characterizing pyrimidinedione libraries. The distinct UV chromophore from the furan ring and the characteristic mass fragmentation pattern facilitate method development for high-throughput purity assessment and metabolite identification workflows.

Quote Request

Request a Quote for 5-Ethyl-2-(furfurylamino)-4,6(1H,5H)-pyrimidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.